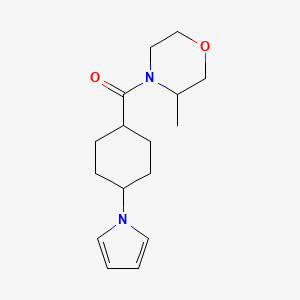
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone, also known as MMPCM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPCM is a synthetic compound that belongs to the class of cyclohexyl ketones and has a molecular formula of C21H32N2O2.
Wirkmechanismus
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone is not fully understood. However, studies have shown that (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone interacts with various receptors in the central nervous system, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has various biochemical and physiological effects. In animal models, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been shown to reduce pain and inflammation. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been shown to enhance cognitive function and memory retention. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its effects on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone in lab experiments include its high yield and purity, its potential applications in various fields, and its relatively low toxicity. However, the limitations of using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone in lab experiments include its limited solubility in certain solvents and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the research on (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone. One future direction is the development of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is the synthesis of new materials using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone and its effects on the central nervous system.
Synthesemethoden
The synthesis of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone involves the reaction of 3-methylmorpholine and 4-pyrrol-1-ylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone is typically high, and the purity of the product is above 95%.
Wissenschaftliche Forschungsanwendungen
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has shown potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been studied for its potential as an analgesic and anti-inflammatory agent. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In neuroscience, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been studied for its effects on the central nervous system. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been shown to enhance cognitive function and memory retention in animal models. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has also been studied for its potential as a neuroprotective agent.
In material science, (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been studied for its potential as a building block for the synthesis of new materials. (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has been used as a ligand for the synthesis of metal complexes and has shown potential as a catalyst for various reactions.
Eigenschaften
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-12-20-11-10-18(13)16(19)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-3,8-9,13-15H,4-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCADVBAWDVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2CCC(CC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)


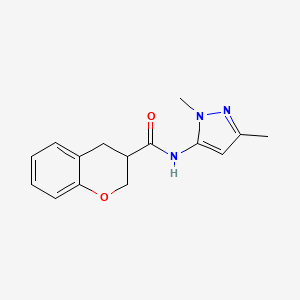
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
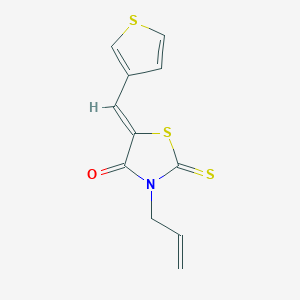
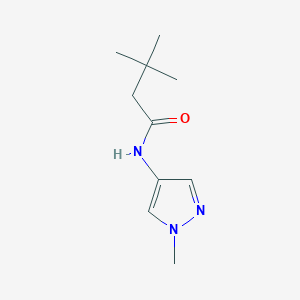
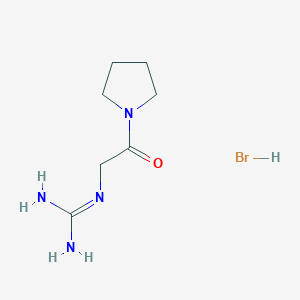
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)